molecular formula C9H13N3O B13269183 1-Benzyl-2-hydroxy-1-methylguanidine

1-Benzyl-2-hydroxy-1-methylguanidine

Cat. No.: B13269183
M. Wt: 179.22 g/mol
InChI Key: HXSKIYNGAFSEDZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-hydroxy-1-methylguanidine is an organic compound with the molecular formula C9H13N3O. This compound is characterized by the presence of a benzyl group attached to a guanidine moiety, which is further substituted with a hydroxyl and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine typically involves the reaction of benzylamine with a suitable guanidine precursor. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. Industrial production methods may involve more scalable processes, such as catalytic guanylation reactions using transition metal catalysts .

Chemical Reactions Analysis

1-Benzyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-hydroxy-1-methylguanidine involves its interaction with specific molecular targets. The guanidine moiety is known to form hydrogen bonds and interact with various biological molecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Benzyl-2-hydroxy-1-methylguanidine can be compared with other guanidine derivatives, such as:

    1-Benzyl-2-hydroxyguanidine: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-Methyl-2-hydroxyguanidine: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

    2-Hydroxy-1-methylguanidine:

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-benzyl-2-hydroxy-1-methylguanidine

InChI

InChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11)

InChI Key

HXSKIYNGAFSEDZ-UHFFFAOYSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)/C(=N/O)/N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=NO)N

Origin of Product

United States

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